molecular formula C16H19ClN2O2 B13374724 N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine

N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine

Cat. No.: B13374724
M. Wt: 306.79 g/mol
InChI Key: GKWUOSHJIIQHMM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine is a tertiary amine featuring a benzyl core substituted with a chlorine atom at position 3 and an ethoxy group at position 2. The benzyl group is linked to an ethylamine moiety, where the ethyl chain is further substituted with a 2-pyridinyloxy group. The compound’s design emphasizes electronic modulation via the electron-withdrawing chloro group and steric effects from the ethoxy substituent, which may influence receptor binding or metabolic stability.

Properties

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

IUPAC Name

N-[(3-chloro-4-ethoxyphenyl)methyl]-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C16H19ClN2O2/c1-2-20-15-7-6-13(11-14(15)17)12-18-9-10-21-16-5-3-4-8-19-16/h3-8,11,18H,2,9-10,12H2,1H3

InChI Key

GKWUOSHJIIQHMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCOC2=CC=CC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the benzyl intermediate: Starting with 3-chloro-4-ethoxybenzyl chloride, which can be synthesized from 3-chloro-4-ethoxybenzyl alcohol through chlorination.

    Coupling with pyridinyloxyethylamine: The benzyl chloride intermediate can then be reacted with 2-(2-pyridinyloxy)ethylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine may undergo various chemical reactions, including:

    Oxidation: The ethoxy group could be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) could be reduced to an amine.

    Substitution: The chlorine atom on the benzyl ring could be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSH).

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation of the ethoxy group could yield 3-chloro-4-formylbenzyl-N-[2-(2-pyridinyloxy)ethyl]amine.

Scientific Research Applications

N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position Sensitivity: The target compound’s 3-chloro and 4-ethoxy arrangement on the benzyl ring is distinct from analogs with methoxy (e.g., ) or tetrazolyloxy (e.g., ) groups at similar positions.
  • Heterocyclic Diversity : Pyridine (target), thiophene (), and tetrazole () heterocycles introduce varying electronic and hydrogen-bonding capabilities.
  • Backbone Flexibility : The ethylamine chain in the target contrasts with propylamine () or piperidine () backbones, impacting conformational flexibility and pharmacokinetics.

Pharmacological and Physicochemical Comparisons

  • Metabolic Stability : The ethoxy group may confer greater resistance to oxidative metabolism compared to methoxy () or tetrazolyloxy () groups, which are prone to demethylation or hydrolysis.
  • Electron Effects: The electron-withdrawing chloro substituent at benzyl C3 could enhance resonance stabilization of the amine group, influencing binding interactions absent in non-chlorinated analogs (e.g., ).

Biological Activity

N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine is a synthetic organic compound that has garnered attention for its potential applications in medicinal chemistry and pharmacology. Its unique structure includes a benzyl group with chlorine and ethoxy substitutions, as well as a pyridinyloxyethylamine moiety, which may confer specific biological activities.

PropertyValue
Molecular FormulaC16H19ClN2O2
Molecular Weight306.79 g/mol
IUPAC NameN-[(3-chloro-4-ethoxyphenyl)methyl]-2-pyridin-2-yloxyethanamine
InChIInChI=1S/C16H19ClN2O2/c1-2-20-15-7-6-13(11-14(15)17)12-18-9-10-21-16-5-3-4-8-19-16/h3-8,11,18H,2,9-10,12H2,1H3
Canonical SMILESCCOC1=C(C=C(C=C1)CNCCOC2=CC=CC=N2)Cl

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions could modulate their activity, leading to various pharmacological effects. While detailed biochemical studies are needed to elucidate the exact mechanisms, preliminary research suggests potential applications in drug discovery and development.

Pharmacological Applications

  • Medicinal Chemistry : The compound is being explored as a lead candidate for developing new therapeutic agents due to its structural features that may enhance binding affinity to biological targets.
  • Biochemical Assays : It could serve as a ligand in various biochemical assays, facilitating the study of enzyme kinetics and receptor-ligand interactions.
  • Material Science : Beyond biological applications, it may also find use in developing materials with specific properties due to its unique chemical structure.

Case Studies and Research Findings

Research into compounds similar to this compound has highlighted several promising findings:

  • Kinase Inhibition : Analogous compounds have demonstrated potent inhibition of Met kinases, suggesting potential anti-cancer properties. For instance, BMS-777607 exhibited significant efficacy in xenograft models of gastric carcinoma, indicating that structural modifications can lead to enhanced biological activity .
  • Selectivity and Potency : Substitutions at specific positions on the pyridine ring have been shown to improve both potency and selectivity for targeted kinases . This insight may guide further modifications of this compound to optimize its biological effects.

Similar Compounds Table

Compound NameStructural DifferencesBiological Activity
N-(3-chloro-4-methoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amineMethoxy group instead of ethoxyPotentially similar activity
N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)propyl]aminePropyl group instead of ethylVaries in binding affinity

The unique combination of the 3-chloro-4-ethoxybenzyl and 2-(2-pyridinyloxy)ethylamine moieties may confer specific chemical and biological properties that are not present in similar compounds. This uniqueness may result in differences in reactivity and overall biological activity.

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